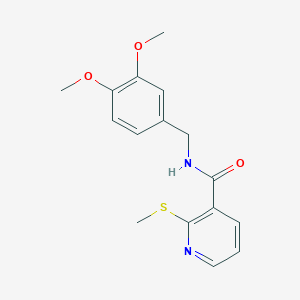

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C16H18N2O3S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N2O3S/c1-20-13-7-6-11(9-14(13)21-2)10-18-15(19)12-5-4-8-17-16(12)22-3/h4-9H,10H2,1-3H3,(H,18,19) |

InChI Key |

DVBLSIJRIRXGKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC)OC |

solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 2-(methylthio)nicotinic acid.

Reaction: The 3,4-dimethoxybenzyl chloride is reacted with 2-(methylthio)nicotinic acid in the presence of a base such as triethylamine.

Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacophore Analysis

The compound shares structural similarities with other nicotinamide derivatives developed for anticancer and immunomodulatory purposes. Key analogues include:

Key Observations:

- However, this substitution differs from the hydrazine-based linkers in Compounds 7 and 8, which are critical for VEGFR-2 binding .

- Linker Flexibility: The rigid hydrazine linker in Compound 7 allows precise orientation of the 3,4-dimethoxybenzylidene group for VEGFR-2 binding, whereas the direct benzyl-amide linkage in the target compound may limit conformational flexibility, reducing target affinity.

- Electronic Effects: The 3,4-dimethoxy groups in both the target compound and Compound 7 contribute to electron-donating effects, stabilizing interactions with hydrophobic pockets in VEGFR-2. However, the absence of a phenyl-carboxamide moiety (as in Compound 7) may reduce π-stacking interactions with the kinase domain .

Metabolic Stability and Toxicity

- Hydrazine-containing compounds (e.g., Compound 7) are prone to metabolic hydrolysis, limiting their in vivo half-life. The methylthio group in the target compound may confer greater metabolic stability by resisting oxidative degradation.

Biological Activity

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHNOS

- Molecular Weight : 281.34 g/mol

The presence of the dimethoxybenzyl group and the methylthio moiety contributes to its unique biological profile.

This compound exhibits several mechanisms of action that may contribute to its biological activities:

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) :

- Antioxidant Activity :

- Anti-inflammatory Effects :

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular mechanisms:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.

- Mechanism Exploration : Studies indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

- Toxicity Assessment : Mice treated with high doses (2000 mg/kg) exhibited mild behavioral changes but no significant organ damage, indicating a relatively safe profile .

- Efficacy in Tumor Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups.

Table of Biological Activities

Case Studies

-

Cancer Treatment :

- A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis via caspase activation.

-

Inflammatory Disorders :

- Research focused on its anti-inflammatory properties showed that the compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications for chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between 2-(methylthio)nicotinic acid and 3,4-dimethoxybenzylamine. Key steps include:

- Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Recrystallization or column chromatography to isolate the product. For scale-up, automated reactors and continuous flow systems improve yield and efficiency .

- Optimization : Adjust temperature (room temperature to 50°C), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : H and C NMR confirm the presence of methoxybenzyl (δ 3.8–4.0 ppm for OCH) and methylthio (δ 2.5–2.7 ppm for SCH) groups.

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy groups) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the known biological targets or pathways influenced by this compound based on current studies?

Preliminary studies suggest interactions with microbial enzymes (e.g., fungal cytochrome P450) and inhibition of signal transduction pathways. Structural analogs exhibit antifungal and antimicrobial activity, likely due to the methylthio group enhancing lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can researchers address contradictory data regarding biological activity across different assay systems?

Contradictions may arise from assay-specific variables:

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Cell lines : Compare activity in fungal (e.g., Candida albicans) vs. bacterial models to identify selectivity.

- Validation : Use orthogonal methods (e.g., enzymatic assays vs. whole-cell growth inhibition) to confirm results .

Q. What computational strategies predict the binding interactions of this compound with potential protein targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Focus on hydrophobic pockets accommodating the methoxybenzyl group.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and π-π stacking with active-site residues .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of derivatives?

- Substitution patterns : Modify the methoxy groups (e.g., replace with halogens or alkyl chains) to alter electron density and steric effects.

- Methylthio replacement : Test sulfone or sulfoxide analogs to evaluate redox sensitivity.

- Bioassay-guided design : Screen derivatives against Aspergillus spp. to correlate substituents (e.g., 3,4-dimethylphenoxy) with potency improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.